![molecular formula C26H20ClN5O2S2 B2687308 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 921469-55-8](/img/structure/B2687308.png)
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Photovoltaic Efficiency and Ligand-Protein Interactions
- The molecules related to the specified compound, such as N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, have been explored for their vibrational spectra and electronic properties. These compounds show potential as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. Additionally, their non-linear optical (NLO) activity and natural bond orbital analysis provide insights into intramolecular interactions. Molecular docking studies indicate binding interactions with Cyclooxygenase 1 (COX1), demonstrating significant ligand-protein interactions (Mary et al., 2020).
Antitumor Activity
- Derivatives of this compound, like N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide, have been evaluated for antitumor activity. They were tested in vitro against human tumor cell lines derived from various neoplastic diseases, showing considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
VEGFR-2 Inhibition and Antiproliferative Agents
- A series of thiadiazol derivatives containing a phenyl urea warhead, related to the given compound, have been synthesized and evaluated for their antiproliferative properties. They show cytotoxic activities towards human cancer cell lines and can inhibit the phosphorylation of vascular endothelial growth factor and its receptor (VEGFR-2) in cancer cells, indicating potential use as antiproliferative agents (Toolabi et al., 2022).
Structural Analysis and Molecular Interactions
- Compounds like 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide have been analyzed for their molecular structure and interactions. The orientation of different rings within these molecules and their intermolecular interactions, such as C—H⋯O interactions, offer insights into their structural properties, which can be crucial for understanding their behavior in various applications (Saravanan et al., 2016).
Antibacterial Activity
- Some derivatives have shown moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. The QSAR studies of these compounds reveal the positive contribution of substituents, indicating the potential for antibacterial applications (Desai et al., 2008).
Propiedades
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O2S2/c1-15-5-10-21-22(11-15)36-24(31-21)16-6-8-18(9-7-16)28-23(33)13-20-14-35-26(30-20)32-25(34)29-19-4-2-3-17(27)12-19/h2-12,14H,13H2,1H3,(H,28,33)(H2,29,30,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOFWMBADDAHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
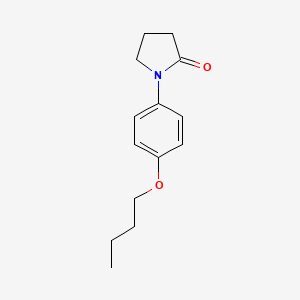
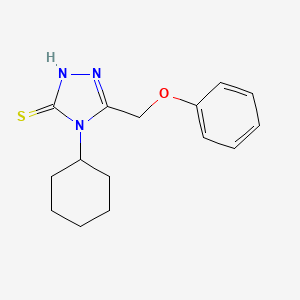

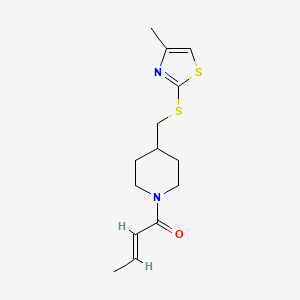
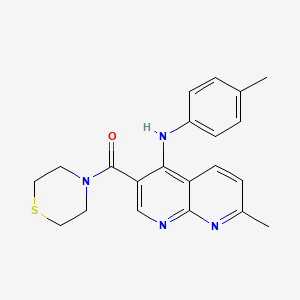


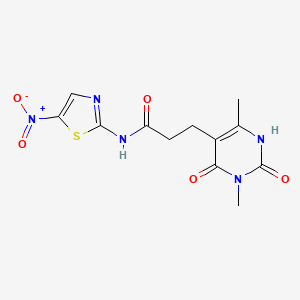
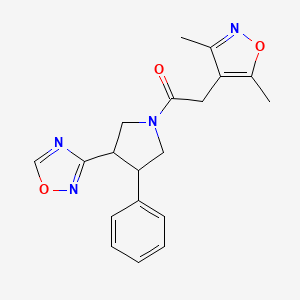
![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/no-structure.png)

![1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B2687244.png)
![(Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2687245.png)

